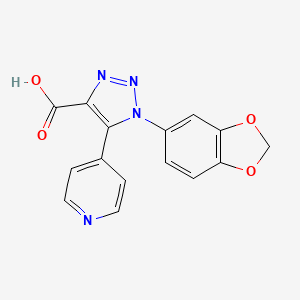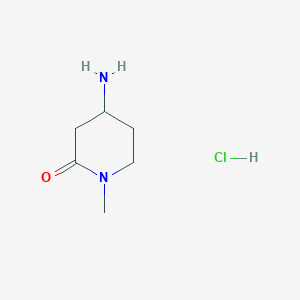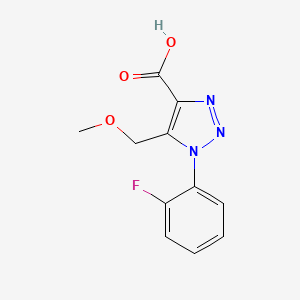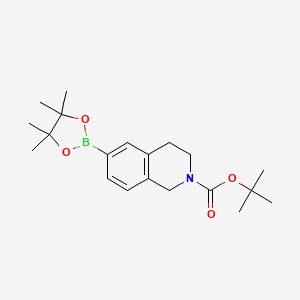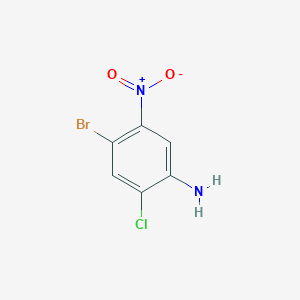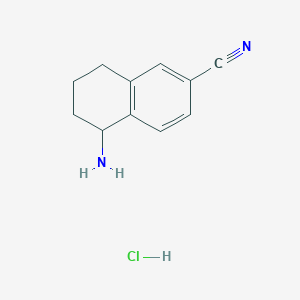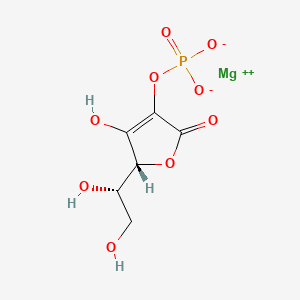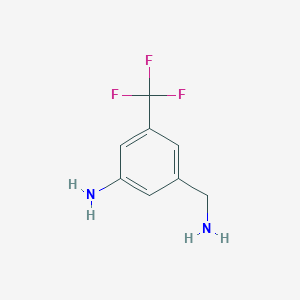
3-(アミノメチル)-5-(トリフルオロメチル)アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Aminomethyl)-5-(trifluoromethyl)aniline” is an organic compound with the empirical formula C8H9F3N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of “3-(Aminomethyl)-5-(trifluoromethyl)aniline” and similar compounds has been a subject of research. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular weight of “3-(Aminomethyl)-5-(trifluoromethyl)aniline” is 190.17 . The InChI code is 1S/C8H9F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,4,12-13H2 . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can be predicted to interpret the orbital overlapping and the possibility of charge transfer within the molecule .Physical And Chemical Properties Analysis
“3-(Aminomethyl)-5-(trifluoromethyl)aniline” is a solid substance . It is insoluble in water and denser than water .科学的研究の応用
有機合成における金属フリーアミノ化
3-(アミノメチル)-5-(トリフルオロメチル)アニリン: は、金属フリーアミノ化反応における重要な中間体として役立ちます。 研究者は、この化合物を使用した簡便かつ効率的な環化反応を開発し、一連の3-トリフルオロメチルアニリン誘導体を生成しています 。このプロセスは、金属触媒を使用せずに複雑な含窒素分子を生成するため、グリーンケミストリーにとって重要です。
アルケンのトリフルオロメチルアリール化
この化合物は、アルケンのトリフルオロメチルアリール化に用いられます。この反応は、芳香族および脂肪族の両方のモチーフをアルケンに導入します 。 この方法は、添加剤や遷移金属を使用せずに達成される選択性と効率が特徴であり、ヘキサフルオロイソプロパノール(HFIP)を、このユニークな反応性を可能にする溶媒としての役割を強調しています .
プロテオミクス研究
プロテオミクスにおいて、3-(アミノメチル)-5-(トリフルオロメチル)アニリンは、さまざまな研究用途のための特殊化学物質として使用されます。 タンパク質の相互作用や修飾に関する研究において特に有用であり、その独自の化学特性を利用してタンパク質のダイナミクスを研究できます .
Safety and Hazards
“3-(Aminomethyl)-5-(trifluoromethyl)aniline” is classified as a combustible solid . It is harmful if swallowed or in contact with skin . It is also fatal if inhaled, causes skin irritation, serious eye damage, and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure .
作用機序
Target of Action
3-(Aminomethyl)-5-(trifluoromethyl)aniline, also known as α,α,α-Trifluoro-m-toluidine , is a nitrogen-containing compound. Its primary targets are alkenes, where it is used in the trifluoromethylarylation . Alkenes are unsaturated hydrocarbons that play a crucial role in many chemical transformations.
Mode of Action
The compound interacts with its targets (alkenes) through a process known as trifluoromethylarylation . This process involves the use of anilines, like 3-(Aminomethyl)-5-(trifluoromethyl)aniline, to functionalize alkenes .
Biochemical Pathways
The trifluoromethylarylation of alkenes using anilines involves a cascade process . This process begins with the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound . This is followed by an intramolecular addition of a carbanion to the keto carbonyl group, forming a dienone intermediate .
Result of Action
The result of the trifluoromethylarylation process is the formation of a series of 3-trifluoromethyl aniline derivatives . These derivatives are obtained in good to excellent yields under Kröhnke pyridine synthesis conditions .
Action Environment
The action of 3-(Aminomethyl)-5-(trifluoromethyl)aniline is influenced by the environment in which it is used. For instance, hexafluoroisopropanol (HFIP) acts as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent . This network is responsible for the altered reactivity and exquisite selectivity observed in the trifluoromethylarylation process .
生化学分析
Biochemical Properties
3-(Aminomethyl)-5-(trifluoromethyl)aniline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction typically involves the binding of 3-(Aminomethyl)-5-(trifluoromethyl)aniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 3-(Aminomethyl)-5-(trifluoromethyl)aniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 3-(Aminomethyl)-5-(trifluoromethyl)aniline can modulate the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 3-(Aminomethyl)-5-(trifluoromethyl)aniline exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of various enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
The effects of 3-(Aminomethyl)-5-(trifluoromethyl)aniline can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental stresses such as high temperature or UV exposure. Long-term exposure to 3-(Aminomethyl)-5-(trifluoromethyl)aniline in vitro has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 3-(Aminomethyl)-5-(trifluoromethyl)aniline vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range triggers a significant change in the biological response .
特性
IUPAC Name |
3-(aminomethyl)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,4,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQNQVAKBKTESA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1233324-80-5 |
Source


|
| Record name | 3-(aminomethyl)-5-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

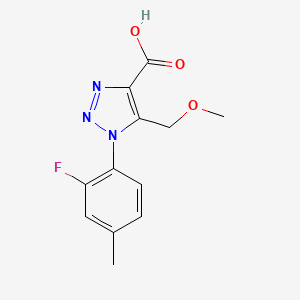
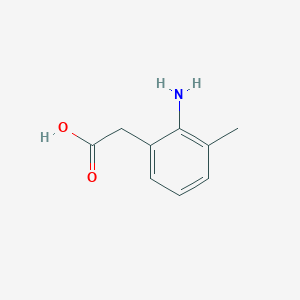
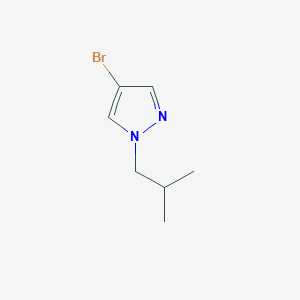
![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)
